molecular formula C9H16O7 B018365 Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate CAS No. 85549-51-5

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate

Cat. No. B018365
CAS RN: 85549-51-5
M. Wt: 236.22 g/mol
InChI Key: PUXQJBPBWGJAMX-JAGXHNFQSA-N
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Description

Synthesis Analysis

Synthetic routes to Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate and its derivatives involve multiple steps, including chemical modification and glycosylation reactions. A notable approach includes the modification of methyl (3,4-di-O-acetyl-2-deoxy-2-hydroxyimino-α-D-arabino-hexopyranosid)uronates at C-2 and C-3 to form the corresponding methyl (2,3,4-tri-O-acetyl-α-D-glycopyranosid)uronates through a sequence of reactions involving transformation from 2-C=N-OH to 2-C=O, then to 2-C-OH, and finally to 2-C-OAc (Smiatacz, Chrzczanowicz, & Myszka, 1997).

Molecular Structure Analysis

The molecular structure of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate derivatives has been elucidated through high-resolution 1H and 13C NMR spectral data and single-crystal X-ray diffraction analysis. The studies provide detailed insight into the planarity of the 4-OAc and 5-COOMe groups, as well as the orientations of the aglycone and azide groups within the crystal lattice, significantly contributing to understanding the conformational aspects of these molecules (Tuwalska, Sikorski, & Liberek, 2008).

Chemical Reactions and Properties

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate undergoes various chemical reactions, highlighting its versatility. For instance, its reaction with sodium azide yields corresponding methyl [ethyl 4-O-acetyl-3-azido-2,3-dideoxy-2-(Z)-hydroxyimino-α-D-glycopyranosid]uronates, showcasing its reactivity and potential for further chemical transformations (Smiatacz, Chrzczanowicz, & Myszka, 1997).

Physical Properties Analysis

The physical properties of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate derivatives, such as solubility, melting points, and crystalline structure, play a crucial role in their applicability in various synthetic and analytical procedures. The X-ray crystallography data provide valuable information on the solid-state structure, which is vital for understanding the material's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate, including its reactivity with various chemical reagents and conditions, are foundational for its utility in synthetic chemistry. Its reactions, such as glycosylation and esterification, are essential for constructing complex molecular architectures and are indicative of the compound's functional versatility and application potential in synthesizing complex molecules.

properties

IUPAC Name

methyl (2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXQJBPBWGJAMX-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452214
Record name Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate

CAS RN

85549-51-5
Record name Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
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Reactant of Route 6
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